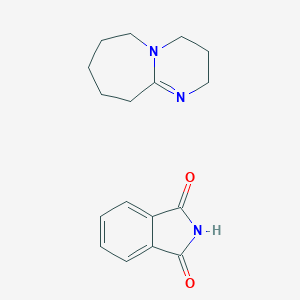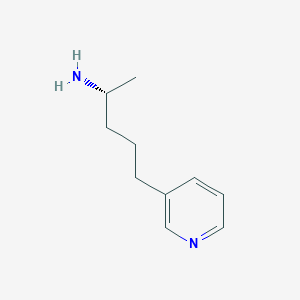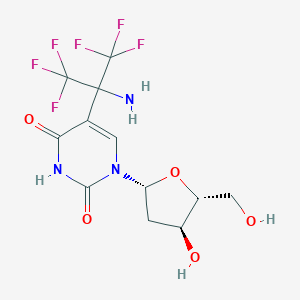
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is not fully understood. However, it has been suggested that it works by inhibiting the growth of microorganisms and cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)-. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to explore its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- can be synthesized using various methods. One of the most common methods is the reaction of p-chloroaniline and m-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Scientific Research Applications
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
111223-95-1 |
|---|---|
Molecular Formula |
C16H10ClN3O4 |
Molecular Weight |
343.72 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-4-6-12(7-5-11)19-15(21)14(18-16(19)22)9-10-2-1-3-13(8-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
InChI Key |
FMIXPLZHOXPORS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
synonyms |
(5Z)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)

